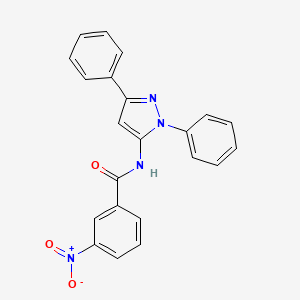![molecular formula C16H12N2 B10843150 3-Phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B10843150.png)
3-Phenyl-1,4-dihydroindeno[1,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB 65 is a high affinity and selective cannabinoid receptor 2 (CB2) agonist. It has a molecular formula of C22H28ClN3O3 and a molecular weight of 417.93 g/mol . This compound is primarily used in scientific research to study the effects of CB2 receptor activation, which is significant in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB 65 involves several steps. One of the key steps includes the formation of the quinolin-4(1H)-one-3-carboxamide core structure. This is achieved through a series of reactions including cyclization and amide formation . The specific reaction conditions, such as temperature and solvents, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
CB 65 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of CB 65 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CB 65 might yield quinolin-4(1H)-one derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
CB 65 is widely used in scientific research due to its high affinity and selectivity for the CB2 receptor. Some of its applications include:
Mechanism of Action
CB 65 exerts its effects by binding to and activating the CB2 receptor, which is a G-protein coupled receptor. This activation leads to a series of intracellular signaling events, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases . These pathways are involved in various physiological processes, such as immune response, pain perception, and inflammation .
Comparison with Similar Compounds
CB 65 is unique due to its high selectivity for the CB2 receptor over the CB1 receptor. Similar compounds include:
JWH-133: Another selective CB2 receptor agonist with similar applications in research.
AM1241: Known for its selectivity towards CB2 receptors and used in pain and inflammation studies.
CB 65 stands out due to its high affinity and selectivity, making it a valuable tool in cannabinoid research .
Properties
Molecular Formula |
C16H12N2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C16H12N2/c1-2-6-11(7-3-1)15-14-10-12-8-4-5-9-13(12)16(14)18-17-15/h1-9H,10H2,(H,17,18) |
InChI Key |
NZNCUNCNFCUBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


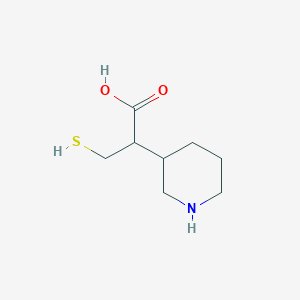
![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)

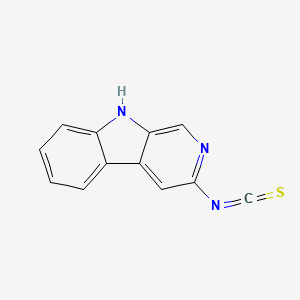
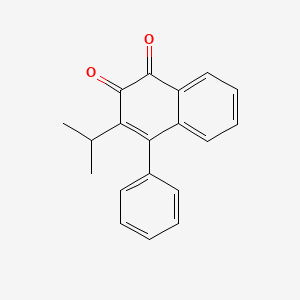
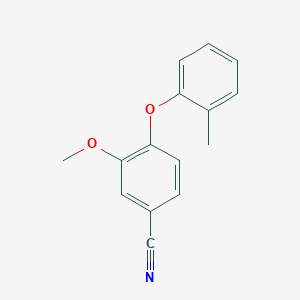

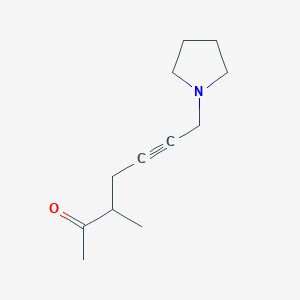

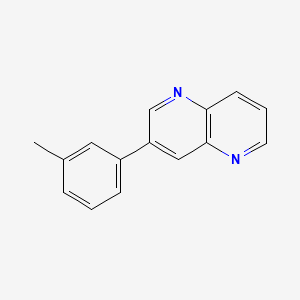

![3-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843117.png)
